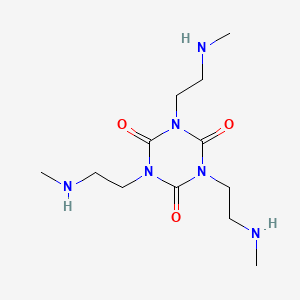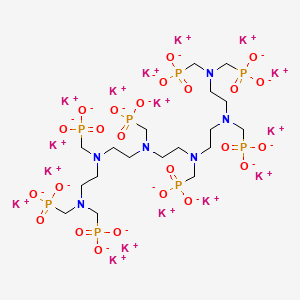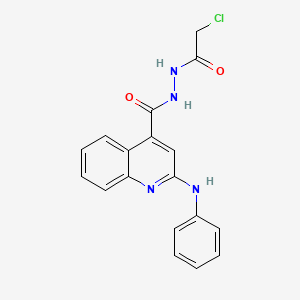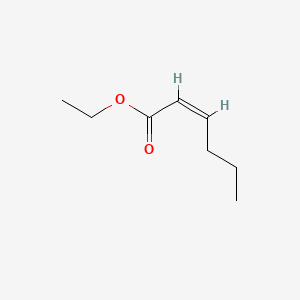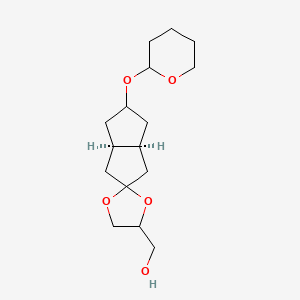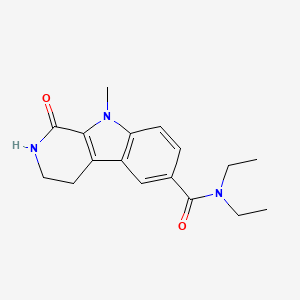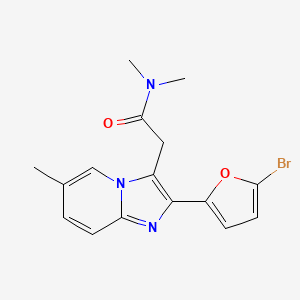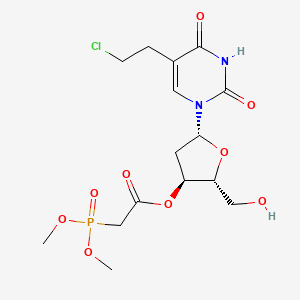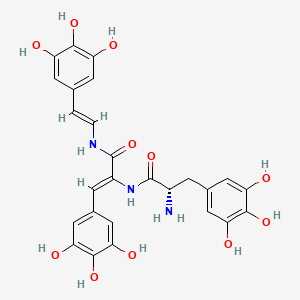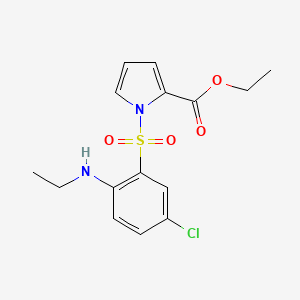
(Z)-4-Octen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-Octen-1-ol: is an organic compound with the molecular formula C8H16O. It is an unsaturated alcohol, characterized by the presence of a double bond between the fourth and fifth carbon atoms in the chain, and a hydroxyl group (-OH) attached to the first carbon. The “Z” notation indicates that the higher priority substituents on the double-bonded carbons are on the same side, giving it a specific geometric configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing (Z)-4-Octen-1-ol involves the hydroboration-oxidation of 4-octyne. The reaction typically uses diborane (B2H6) or a borane complex in tetrahydrofuran (THF) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Reduction of (Z)-4-Octenal: Another method involves the reduction of (Z)-4-Octenal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the (Z)-isomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-4-Octen-1-ol can undergo oxidation reactions to form (Z)-4-Octenal or (Z)-4-Octenoic acid. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to (Z)-4-Octene using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (Z)-4-Octenyl chloride.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: H2 with a palladium catalyst or NaBH4.
Substitution: SOCl2 or phosphorus tribromide (PBr3).
Major Products:
Oxidation: (Z)-4-Octenal, (Z)-4-Octenoic acid.
Reduction: (Z)-4-Octene.
Substitution: (Z)-4-Octenyl chloride.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-4-Octen-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Pheromone Research: The compound is studied for its role in insect pheromones, particularly in the communication systems of certain insect species.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties and as a building block in the synthesis of bioactive compounds.
Industry:
Flavor and Fragrance: The compound is used in the flavor and fragrance industry due to its pleasant odor, contributing to the formulation of perfumes and flavoring agents.
Mechanism of Action
The mechanism of action of (Z)-4-Octen-1-ol depends on its specific application. In biological systems, it may interact with olfactory receptors or other molecular targets involved in pheromone signaling. The hydroxyl group and the double bond play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
(E)-4-Octen-1-ol: The “E” isomer has the higher priority substituents on opposite sides of the double bond, leading to different chemical and physical properties.
1-Octen-3-ol: Another unsaturated alcohol with the double bond and hydroxyl group in different positions, resulting in distinct reactivity and applications.
4-Octanol: A saturated alcohol with no double bond, exhibiting different chemical behavior compared to (Z)-4-Octen-1-ol.
Uniqueness:
Geometric Configuration: The “Z” configuration of this compound imparts unique chemical properties, such as specific reactivity in oxidation and reduction reactions.
Biological Activity: Its role in pheromone signaling distinguishes it from other similar compounds, making it valuable in biological research.
Properties
CAS No. |
54393-36-1 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(Z)-oct-4-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h4-5,9H,2-3,6-8H2,1H3/b5-4- |
InChI Key |
OZQBPZSICOOLGU-PLNGDYQASA-N |
Isomeric SMILES |
CCC/C=C\CCCO |
Canonical SMILES |
CCCC=CCCCO |
density |
0.844-0.851 |
physical_description |
Clear, colourless liquid; Powerful, sweet, earthy odour with a strong herbaceous note |
solubility |
Insoluble in water; soluble in non-polar organic solvents Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


